molecular formula C15H16N2O4S B14672922 Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate CAS No. 51688-31-4

Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate

Cat. No.: B14672922
CAS No.: 51688-31-4
M. Wt: 320.4 g/mol
InChI Key: QNGZEEFSBJSFMX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is an organic compound with a complex structure that includes an amino group, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate typically involves multiple steps. One common method is the reaction of 4-aminophenyl sulfone with an appropriate ester derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminophenylacetate
  • Methyl 4-aminobenzoylacetate
  • Methyl 4-ethoxybenzoate

Uniqueness

Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

51688-31-4

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate

InChI

InChI=1S/C15H16N2O4S/c1-21-15(18)10-17-12-4-8-14(9-5-12)22(19,20)13-6-2-11(16)3-7-13/h2-9,17H,10,16H2,1H3

InChI Key

QNGZEEFSBJSFMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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